4-nitro-N-{3-[2-(propanoylamino)-1,3-thiazol-4-yl]phenyl}benzamide
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Overview
Description
4-NITRO-N-[3-(2-PROPANAMIDO-1,3-THIAZOL-4-YL)PHENYL]BENZAMIDE is a complex organic compound that features a thiazole ring, a nitro group, and a benzamide structure. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-N-[3-(2-PROPANAMIDO-1,3-THIAZOL-4-YL)PHENYL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions .
Subsequent steps include the introduction of the nitro group and the benzamide moiety. The nitro group can be introduced via nitration reactions using concentrated nitric acid and sulfuric acid. The benzamide structure is typically formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-NITRO-N-[3-(2-PROPANAMIDO-1,3-THIAZOL-4-YL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens, under acidic or basic conditions.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine derivative.
Substitution on Thiazole Ring: Formation of various substituted thiazole derivatives.
Scientific Research Applications
4-NITRO-N-[3-(2-PROPANAMIDO-1,3-THIAZOL-4-YL)PHENYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential in drug development, particularly for its antitumor properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-NITRO-N-[3-(2-PROPANAMIDO-1,3-THIAZOL-4-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
Benzamide Derivatives: Compounds with the benzamide moiety are known for their diverse pharmacological properties.
Uniqueness
4-NITRO-N-[3-(2-PROPANAMIDO-1,3-THIAZOL-4-YL)PHENYL]BENZAMIDE is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16N4O4S |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
4-nitro-N-[3-[2-(propanoylamino)-1,3-thiazol-4-yl]phenyl]benzamide |
InChI |
InChI=1S/C19H16N4O4S/c1-2-17(24)22-19-21-16(11-28-19)13-4-3-5-14(10-13)20-18(25)12-6-8-15(9-7-12)23(26)27/h3-11H,2H2,1H3,(H,20,25)(H,21,22,24) |
InChI Key |
JMYQXIHERRKRKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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